molecular formula C14H10Cl2O2 B6407190 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid CAS No. 1261992-33-9

3-(2,3-Dichlorophenyl)-2-methylbenzoic acid

Cat. No.: B6407190
CAS No.: 1261992-33-9
M. Wt: 281.1 g/mol
InChI Key: VQRMDYDUCSHZCA-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a methyl group attached to a benzoic acid moiety

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-9(4-2-5-10(8)14(17)18)11-6-3-7-12(15)13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRMDYDUCSHZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691179
Record name 2',3'-Dichloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-33-9
Record name 2',3'-Dichloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid typically involves the chlorination of a suitable precursor, followed by the introduction of the methyl group and the carboxylic acid functionality. One common method involves the reaction of 2,3-dichlorotoluene with a suitable oxidizing agent to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by oxidation and purification steps. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.

    3,4-Dichlorophenylpiperazine: Another structurally related compound with distinct chemical properties.

Uniqueness

3-(2,3-Dichlorophenyl)-2-methylbenzoic acid is unique due to the specific arrangement of chlorine atoms and the presence of both a methyl group and a carboxylic acid functionality

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